molecular formula C6H9Br2NS B1285978 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide CAS No. 381666-13-3

2-(5-Bromothiophen-2-yl)ethanamine hydrobromide

Cat. No.: B1285978
CAS No.: 381666-13-3
M. Wt: 287.02 g/mol
InChI Key: DUTRAKOBMCMZOM-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)ethanamine hydrobromide (2-BTEH) is a drug that has been used in scientific research for many years. It is a derivative of thiophene, an aromatic heterocyclic compound, and is an important component in many pharmaceuticals and other compounds. In recent years, 2-BTEH has been studied for its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis and Chemical Analysis

One significant application of 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide is in the synthesis and chemical analysis of various compounds. For instance, it is utilized in the synthesis of a pentadentate N3S2 Schiff base ligand, which, upon complexation with Cu(ii), forms dicationic complexes with square pyramidal geometry around the Cu(ii) center. These complexes exhibit interesting properties like solvatochromism and reversible redox reactions, and they show promising DNA-binding properties, highlighting their potential use in developing new anticancer metal chemotherapies (Warad et al., 2020).

Antimicrobial Activity

Derivatives of this compound have been synthesized and studied for their antimicrobial activity. For example, novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and showed promising in vitro antibacterial and antifungal activities (Kumbhare et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Compounds derived from this compound have been investigated for their enzyme inhibitory activities. A study showcased a series of compounds synthesized and tested for inhibitory activity toward human monoamine oxidase (hMAO). These compounds were found to be competitive, selective, and reversible inhibitors, indicating their potential as therapeutic agents (Mathew et al., 2016).

Structural Analysis and Crystallography

The compound and its derivatives have been used in crystallography to understand molecular structures and interactions. For instance, the crystal structure of a 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole was analyzed, revealing intricate details about its molecular geometry and interactions (Geiger et al., 2014).

Environmental-friendly Synthesis

This compound is also instrumental in environmentally friendly synthesis processes. An example includes the synthesis of 2-Thiophenecarboxylic acid from thiophene, highlighting an environmentally friendly technique with high yield (Guo Hai, 2007).

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.BrH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTRAKOBMCMZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585878
Record name 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381666-13-3
Record name 2-Thiopheneethanamine, 5-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381666-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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